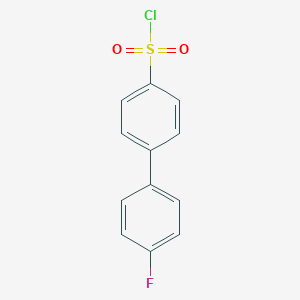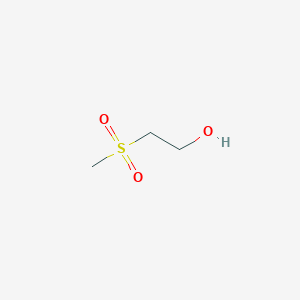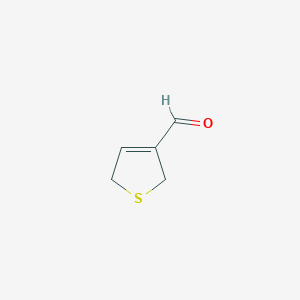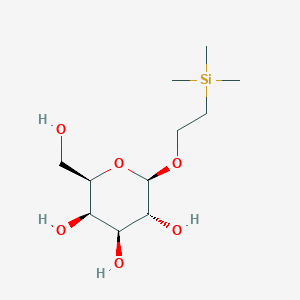
2-(Trimethylsilyl)ethyl beta-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl beta-galactopyranoside, commonly known as TMS-Gal, is a chemical compound used in scientific research as a glycosylation reagent. It is a silylated derivative of D-galactose, a monosaccharide that is commonly found in many biological systems. TMS-Gal is used to selectively modify carbohydrates in complex mixtures, making it an important tool in glycobiology research.
Mecanismo De Acción
TMS-Gal works by selectively modifying carbohydrates in biological systems. It is able to do this because it is a silylated derivative of D-galactose, which is a monosaccharide commonly found in many biological systems. TMS-Gal reacts with the hydroxyl groups on carbohydrates, forming a covalent bond that selectively modifies the carbohydrate.
Efectos Bioquímicos Y Fisiológicos
TMS-Gal has no known biochemical or physiological effects on its own. It is used solely as a research tool to selectively modify carbohydrates in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMS-Gal is its selectivity in modifying carbohydrates. This allows researchers to study the role of specific carbohydrates in biological processes. However, one limitation is that TMS-Gal can only modify carbohydrates that contain a free hydroxyl group, which limits its use in certain biological systems.
Direcciones Futuras
There are several future directions for the use of TMS-Gal in scientific research. One direction is the development of new glycosylation reagents that are more selective and efficient than TMS-Gal. Another direction is the use of TMS-Gal in the development of new therapeutics for diseases that involve carbohydrate-mediated processes, such as cancer and autoimmune disorders. Additionally, TMS-Gal could be used in the development of new diagnostic tools for the detection of carbohydrate-based biomarkers.
Métodos De Síntesis
TMS-Gal can be synthesized using a two-step process. First, D-galactose is converted to the corresponding galactosyl trichloroacetimidate using a Lewis acid catalyst. This intermediate is then reacted with trimethylsilyl ethylene to form TMS-Gal.
Aplicaciones Científicas De Investigación
TMS-Gal is used in a variety of scientific research applications, particularly in the field of glycobiology. It is commonly used to selectively modify carbohydrates in complex mixtures, such as glycoproteins and glycolipids. This allows researchers to study the role of carbohydrates in biological processes, such as cell signaling and immune response.
Propiedades
Número CAS |
117252-95-6 |
|---|---|
Nombre del producto |
2-(Trimethylsilyl)ethyl beta-galactopyranoside |
Fórmula molecular |
C11H24O6Si |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H24O6Si/c1-18(2,3)5-4-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,4-6H2,1-3H3/t7-,8+,9+,10-,11-/m1/s1 |
Clave InChI |
UZUSRQONJTXSJN-ZKKRXERASA-N |
SMILES isomérico |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
Otros números CAS |
117252-95-6 |
Sinónimos |
2-(trimethylsilyl)ethyl beta-galactopyranoside TMSE-Gal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



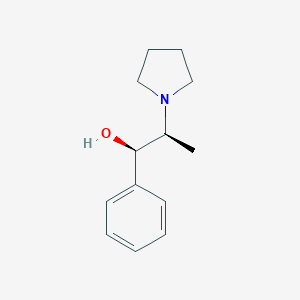
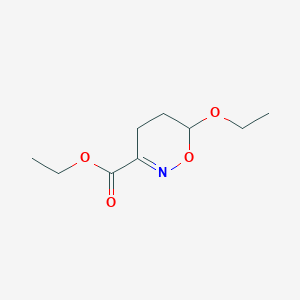
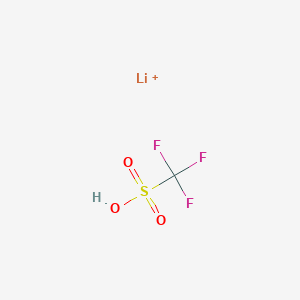
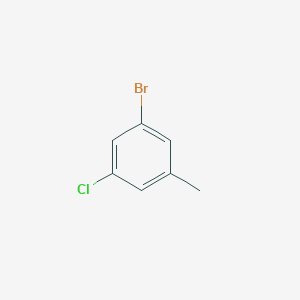
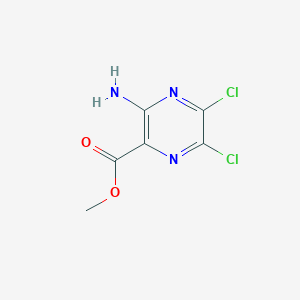
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
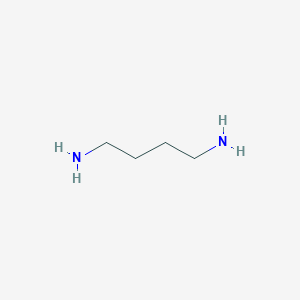

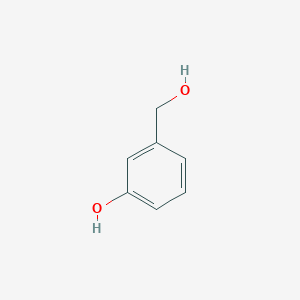
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
